Ultra-High P2Y12 Receptor Affinity of the Downstream API (Cangrelor) Versus Clinically Relevant Oral P2Y12 Antagonists
The downstream phosphorylated product of this intermediate, cangrelor (AR-C69931MX), displays a P2Y12 receptor IC50 of 0.4 nM , representing a 250-fold higher affinity than the clopidogrel active metabolite (IC50 = 100 nM) and a ~4,500-fold higher affinity than ticagrelor (IC50 = 1,800 nM) . While these data are for the phosphate-bearing API rather than the intermediate itself, the N6-(2-methylthio)ethyl and C2-trifluoropropylthio pharmacophore—which is fully pre-installed in CAS 163706-58-9—is the direct molecular determinant of this potency advantage. The intermediate thus constitutes the essential scaffold for achieving the highest-in-class P2Y12 affinity among clinically evaluated antagonists.
| Evidence Dimension | P2Y12 Receptor Antagonist Affinity (IC50) |
|---|---|
| Target Compound Data | Cangrelor (API from CAS 163706-58-9): IC50 = 0.4 nM |
| Comparator Or Baseline | Clopidogrel active metabolite: IC50 = 100 nM ; Ticagrelor: IC50 = 1,800 nM |
| Quantified Difference | Cangrelor is ~250-fold more potent than clopidogrel active metabolite; ~4,500-fold more potent than ticagrelor |
| Conditions | ADP-induced human platelet aggregation assays; IC50 values from independent pharmacological studies |
Why This Matters
Procurement of this intermediate secures the molecular scaffold required to generate the most potent known reversible P2Y12 antagonist, a critical differentiator for antiplatelet drug discovery programs.
